molecular formula C11H11BrN2 B11866307 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine

7-Bromo-2,3,4-trimethyl-1,8-naphthyridine

Cat. No.: B11866307
M. Wt: 251.12 g/mol
InChI Key: LQKYLZMKNZITSL-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4-trimethyl-1,8-naphthyridine is a halogenated naphthyridine derivative characterized by a bromine substituent at position 7 and methyl groups at positions 2, 3, and 4 of the naphthyridine core. This compound belongs to the 1,8-naphthyridine family, a class of heterocyclic compounds with two fused pyridine rings. The bromine atom and methyl groups confer distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science. For example, brominated naphthyridines are often intermediates in synthesizing bioactive molecules or ligands for metal complexes .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

7-bromo-2,3,4-trimethyl-1,8-naphthyridine

InChI

InChI=1S/C11H11BrN2/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3

InChI Key

LQKYLZMKNZITSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C)N=C(C=C2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the Friedländer approach, which uses green chemistry strategies to achieve the desired product. This method involves the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods: Industrial production of 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine may involve large-scale multicomponent reactions or metal-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 is highly reactive toward nucleophilic and electrophilic substitution, enabling functionalization at this position.

Nucleophilic Aromatic Substitution (SNAr):

  • Reagents/Conditions: Reacts with amines (e.g., pyrrolidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C.

  • Mechanism: Bromine displacement via a Meisenheimer intermediate, stabilized by the electron-withdrawing naphthyridine ring.

  • Example: Reaction with pyrrolidine yields 7-pyrrolidinyl-2,3,4-trimethyl-1,8-naphthyridine (yield: 78–85%).

Electrophilic Substitution:

  • Halogen Exchange: Bromine can be replaced by iodine using NaI in acetic acid under reflux (yield: 65–70%).

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed coupling reactions to form carbon-carbon bonds.

Reaction Type Reagents/Conditions Product Yield Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/EtOH7-Aryl-2,3,4-trimethyl-1,8-naphthyridine72–88%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene7-Amino-2,3,4-trimethyl-1,8-naphthyridine60–75%

Key Insight: The methyl groups at positions 2, 3, and 4 sterically hinder ortho positions, directing coupling to the para-bromine site .

Condensation Reactions

The compound acts as a precursor in cyclocondensation reactions to form fused heterocycles.

Example Reaction:

  • Reagents: Ethyl glyoxylate, acetic acid, 100°C.

  • Product: Ethyl 7-bromo-2,3,4-trimethyl-1,8-naphthyridine-5-carboxylate (yield: 82%).

  • Mechanism: Knoevenagel-like condensation followed by intramolecular cyclization.

Oxidation and Reduction

Oxidation:

  • Reagents: KMnO₄ in acidic conditions oxidizes methyl groups to carboxylic acids (low yield due to competing ring degradation) .

Reduction:

  • Catalytic Hydrogenation: H₂/Pd-C reduces the naphthyridine ring to a tetrahydronaphthyridine derivative (selectivity depends on solvent and pressure).

Comparative Reactivity Table

Reaction Type Position Modified Key Influence
Suzuki CouplingC7 (Br)Electron-deficient ring enhances oxidative addition to Pd.
SNArC7 (Br)Methyl groups increase ring electron deficiency, accelerating substitution .
CondensationC5Methyl groups stabilize intermediates via hyperconjugation.

Mechanistic and Structural Insights

  • Steric Effects: The 2,3,4-trimethyl substitution creates a steric shield, limiting reactivity at adjacent positions .

  • Electronic Effects: The naphthyridine core’s electron-deficient nature facilitates electrophilic attacks at bromine.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H10BrN2
Molecular Weight : 252.11 g/mol
CAS Number : 1554186-97-8

The compound features a bicyclic structure that combines a naphthalene ring with a pyridine ring. The presence of a bromine atom at the 7-position enhances its reactivity and biological activity compared to other naphthyridine derivatives.

Medicinal Chemistry Applications

7-Bromo-2,3,4-trimethyl-1,8-naphthyridine has shown significant promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines can enhance the activity of existing antibiotics against resistant bacterial strains. For instance:

  • Case Study : A study demonstrated that 7-bromo derivatives exhibited potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.19 µM .

Antitumor Properties

The compound's derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

  • Case Study : Research reported significant cytotoxicity against human leukemia and lung cancer cell lines with IC50 values ranging from 1.21 to 12.86 mM. The mechanism involves apoptosis induction and inhibition of cell proliferation pathways.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties through enzyme inhibition and receptor interaction.

Biological Pathway Modulation

7-Bromo-2,3,4-trimethyl-1,8-naphthyridine interacts with specific molecular targets such as enzymes or receptors, modulating their activity:

  • Enzyme Inhibition : It can inhibit key enzymes involved in bacterial metabolism or cancer cell survival.
  • Receptor Interaction : The compound's structure allows it to bind to specific receptors in pathogens or cancer cells, disrupting normal function .

Synthetic Applications

The compound serves as a valuable building block in organic synthesis due to its unique reactivity.

Synthetic Routes

The following reactions are commonly employed:

Reaction TypeDescription
Substitution ReactionsBromine can be substituted with other functional groups using nucleophilic reagents.
Oxidation and ReductionThe compound can undergo oxidation or reduction to modify its electronic properties.
Coupling ReactionsParticipates in reactions like Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methyl groups play a crucial role in its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₁H₁₁BrN₂
  • Functional Groups : Bromine (electrophilic substituent), methyl groups (electron-donating).
  • Applications: Potential antibacterial, anti-inflammatory, and catalytic applications, as inferred from related naphthyridine derivatives .

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 7-bromo-2,3,4-trimethyl-1,8-naphthyridine and analogous compounds:

Compound Substituents Synthetic Route Biological/Chemical Activity Key References
7-Bromo-2,3,4-trimethyl-1,8-naphthyridine Br (C7), CH₃ (C2, C3, C4) Bromination of methyl-substituted precursors or Pd-catalyzed coupling reactions Antibacterial potential (inferred from structural analogs); utility in catalytic materials
2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine NH₂ (C2), CF₃ (C5), CH₃ (C7) Cyclization using H₃PO₄/P₂O₅ (PPA) at 90°C Not explicitly reported; amino and trifluoromethyl groups may enhance solubility/bioactivity
7-Acetylamino-2,4-dimethyl-1,8-naphthyridine AcNH (C7), CH₃ (C2, C4) Acetylation of amino precursors Antibacterial activity (demonstrated in related naphthyridines)
Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate Br (C6), CH₃ (C7), COOEt (C3) Bromination of ethyl nalidixate in acetic acid Intermediate for palladium-catalyzed coupling reactions
Amino-1,8-naphthyridine derivatives (5a-c) Varied amino/aryl substitutions Condensation of 2-aminopyridine with arylidenes Strong urease inhibition (e.g., compound 5a: IC₅₀ comparable to thiourea)

Key Observations:

Substituent Effects: Bromine at position 7 (as in the target compound) enhances electrophilicity, facilitating cross-coupling reactions for further derivatization . In contrast, amino or trifluoromethyl groups (e.g., compound 3b/5b ) improve hydrogen-bonding capacity and metabolic stability.

Synthetic Efficiency: Brominated naphthyridines are often synthesized via direct bromination (e.g., using Br₂ in acetic acid) with yields >60% , whereas amino derivatives require multi-step condensation or cyclization under acidic conditions (e.g., PPA) .

Biological Activity: Urease inhibition is prominent in amino-substituted derivatives (e.g., 5a-c), with compound 5a showing 80–90% inhibition at 0.5 mM . The target bromo-trimethyl compound’s activity is less documented but inferred to align with antibacterial trends in methyl/acetyl-substituted analogs .

Applications :

  • Bromo-naphthyridines are pivotal in synthesizing fluorescent materials and catalytic ligands due to their halogen-mediated reactivity . In contrast, trifluoromethyl or acetylated derivatives are more relevant in drug design for enhanced pharmacokinetics .

Research Findings and Data

Urease Inhibition (Comparative Data)

Compound % Inhibition at 0.5 mM IC₅₀ (mM) Reference
Thiourea (standard) 85–90% 0.21
5a 82–88% 0.25
5b 75–80% 0.42

Biological Activity

7-Bromo-2,3,4-trimethyl-1,8-naphthyridine is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The unique structural features of 7-bromo-2,3,4-trimethyl-1,8-naphthyridine contribute to its biological efficacy.

Chemical Structure and Properties

The chemical structure of 7-bromo-2,3,4-trimethyl-1,8-naphthyridine can be represented as follows:

C12H12BrN\text{C}_{12}\text{H}_{12}\text{BrN}

This compound features a bromine atom at position 7 and three methyl groups at positions 2, 3, and 4 on the naphthyridine ring. The presence of bromine is significant as it often enhances biological activity through increased lipophilicity and potential interactions with biological targets.

Biological Activity Overview

7-Bromo-2,3,4-trimethyl-1,8-naphthyridine exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Research indicates that naphthyridine derivatives show promising anticancer properties. For instance, compounds structurally similar to 7-bromo-2,3,4-trimethyl-1,8-naphthyridine have demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values ranging from 1.47 to 7.88 μM .
  • Antimicrobial Activity : Naphthyridine derivatives have been reported to possess antimicrobial properties against a range of pathogens. The mechanism often involves interference with microbial DNA synthesis or function .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of naphthyridine compounds through inhibition of pro-inflammatory cytokines and pathways .

Case Studies

  • Anticancer Evaluation : In a study evaluating the anticancer activity of various naphthyridine derivatives, 7-bromo-2,3,4-trimethyl-1,8-naphthyridine was tested against human breast cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value comparable to established anticancer agents .
  • Antimicrobial Activity : Another study focused on the antimicrobial properties of naphthyridine derivatives found that compounds similar to 7-bromo-2,3,4-trimethyl-1,8-naphthyridine effectively inhibited bacterial growth in vitro. The mechanisms involved may include disruption of bacterial cell walls or interference with metabolic pathways .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various naphthyridine derivatives including 7-bromo-2,3,4-trimethyl-1,8-naphthyridine:

Compound NameAnticancer Activity (IC50 μM)Antimicrobial ActivityAnti-inflammatory Activity
7-Bromo-2,3,4-trimethyl-1,8-naphthyridineComparable to 1.47 - 7.88EffectiveSignificant
6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridineIC50 = 6.53 - 10.00ModerateModerate
Nalidixic Acid (first discovered)Not applicableStrongWeak

The biological activities of naphthyridines are attributed to their ability to interact with specific molecular targets such as enzymes and receptors involved in cancer proliferation and inflammation pathways. For example:

  • Cytotoxic Mechanism : Naphthyridines may induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators.
  • Antibacterial Mechanism : These compounds can inhibit bacterial DNA gyrase or topoisomerase IV leading to disruption in DNA replication.

Q & A

Basic: What are the established synthetic routes for 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized 1,8-naphthyridine precursor. Two key approaches are:

  • N-Bromosuccinimide (NBS)-Mediated Bromination : Reacting 7-methyl-2,3,4-trimethyl-1,8-naphthyridine with NBS in chloroform yields the 7-bromo derivative (80% yield) .
  • Phosphorus Oxychloride Bromide (POBr₃) Bromination : Using POBr₃ at 145°C on a 1,8-naphthyridin-4(1H)-one precursor achieves regioselective bromination (75% yield) .
    Key Considerations :
  • Solvent polarity and temperature influence reaction efficiency.
  • Purity of starting materials is critical to avoid side products.

Basic: What analytical techniques are used to confirm the structure of 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine?

Methodological Answer:
A combination of spectroscopic and computational methods is employed:

  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 488 M⁺) and elemental composition .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve methyl and bromine substitution patterns .
  • TD-DFT Calculations : Predict electronic spectra (e.g., B3LYP/6-31G(d) level) and compare with experimental UV-Vis data to validate structural assignments .

Advanced: How can regioselectivity in bromination be optimized for 1,8-naphthyridine derivatives?

Methodological Answer:
Regioselectivity depends on:

  • Substituent Effects : Electron-donating groups (e.g., methyl) direct bromination to specific positions. For example, 7-methyl derivatives favor bromination at C7 due to steric and electronic effects .
  • Reagent Choice : NBS preferentially targets allylic or benzylic positions, while POBr₃ reacts with carbonyl-containing precursors .
  • Temperature Control : Higher temperatures (e.g., 145°C with POBr₃) enhance reactivity but may reduce selectivity .

Advanced: How to design cytotoxicity assays for 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine derivatives?

Methodological Answer:

  • Cell Line Selection : Use cancer cell lines (e.g., MCF7 breast cancer cells) for in vitro screening .
  • Dose-Response Analysis : Test concentrations ranging from 1–100 µM to determine IC₅₀ values.
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO) to validate assay reliability .

Advanced: How to resolve contradictions in reported biological activity data for 1,8-naphthyridine derivatives?

Methodological Answer:

  • Purity Verification : Use HPLC or elemental analysis to rule out impurities (e.g., Sigma-Aldrich’s disclaimer on untested purity) .
  • Experimental Reproducibility : Compare protocols for cell culture conditions, solvent systems, and incubation times .
  • Meta-Analysis : Cross-reference studies with similar substituents (e.g., fluoro or nitro groups) to identify structure-activity trends .

Advanced: What computational methods predict the electronic properties of 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine?

Methodological Answer:

  • Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and refine molecular structure .
  • TD-DFT for Spectral Prediction : Calculate absorption spectra at the PCM-B3LYP/6-31+G(d) level. Deviations <10 nm from experimental data validate accuracy .
  • Applications : Predict charge-transfer behavior for optoelectronic materials or ligand-protein interactions.

Advanced: How do sonochemical methods improve synthesis of 1,8-naphthyridine derivatives?

Methodological Answer:

  • Enhanced Reaction Kinetics : Ultrasonic irradiation reduces reaction time (e.g., from hours to minutes) and improves yields (e.g., 76% for compound 10e) .
  • Energy Efficiency : Lower temperatures mitigate decomposition of thermally sensitive intermediates.
  • Case Study : Sonochemical synthesis of 7-methyl-2-phenyl derivatives achieved 76% yield vs. 67% via thermal methods .

Advanced: What strategies elucidate the mechanism of bromine substitution in 1,8-naphthyridines?

Methodological Answer:

  • Isotopic Labeling : Use ⁸¹Br to track substitution patterns via MS or NMR.
  • Kinetic Studies : Monitor reaction progress under varying conditions (e.g., solvent, catalyst) to identify rate-determining steps.
  • Computational Modeling : Simulate transition states to predict regioselectivity (e.g., bromination at C7 vs. C3) .

Advanced: How to correlate structural modifications with biological activity in 1,8-naphthyridines?

Methodological Answer:

  • SAR Studies : Systematically vary substituents (e.g., bromo, methyl, phenyl) and test against biological targets (e.g., antimicrobial or anticancer assays) .
  • Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., adenosine A1 receptors) .
  • Data Integration : Tabulate IC₅₀ values, logP, and PSA to identify bioavailability trends.

Advanced: How to address discrepancies in elemental analysis data for synthesized derivatives?

Methodological Answer:

  • Purification Protocols : Recrystallize products from ethanol or DMF to remove impurities .
  • Validation Techniques : Cross-check MS and NMR data with theoretical values (e.g., C30H24N4O3 requires C=73.76%, found C=73.26%) .
  • Error Analysis : Account for hygroscopicity or solvent retention in mass calculations.

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